molecular formula C6H7N3 B1342640 (2-methyl-1H-imidazol-1-yl)acetonitrile CAS No. 82949-05-1

(2-methyl-1H-imidazol-1-yl)acetonitrile

Cat. No.: B1342640
CAS No.: 82949-05-1
M. Wt: 121.14 g/mol
InChI Key: NWZKSTUZKJCCMK-UHFFFAOYSA-N
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Description

(2-methyl-1H-imidazol-1-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitrile group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

(2-methyl-1H-imidazol-1-yl)acetonitrile has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with certain hazards. It is harmful if inhaled and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-imidazol-1-yl)acetonitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. For instance, the reaction of 2-methylimidazole with chloroacetonitrile in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-temperature reactions and catalysts. For example, the reaction of 1,2-diaminoalkanes with alcohols, aldehydes, or carboxylic acids at high temperatures in the presence of a dehydrogenating catalyst like platinum on alumina can produce imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-imidazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amino-imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: Similar structure but lacks the nitrile group.

    2-(1H-imidazol-1-yl)acetonitrile: Similar structure but without the methyl group.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

Uniqueness

(2-methyl-1H-imidazol-1-yl)acetonitrile is unique due to the presence of both a methyl group and a nitrile group on the imidazole ring. This combination provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZKSTUZKJCCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597439
Record name (2-Methyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82949-05-1
Record name (2-Methyl-1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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